N-(4-fluorophenyl)-1-methyl-4-piperidinamine
Overview
Description
N-(4-fluorophenyl)-1-methyl-4-piperidinamine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-methyl-4-piperidinamine typically involves the reaction of 4-fluoroaniline with 1-methyl-4-piperidone. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product. The reaction conditions often include a solvent like ethanol or tetrahydrofuran and are conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-methyl-4-piperidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-4-piperidinamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including analgesic and anti-inflammatory responses. The exact pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
N-(4-fluorophenyl)-1-methyl-4-piperidinamine can be compared with other piperidine derivatives, such as:
N-(4-chlorophenyl)-1-methyl-4-piperidinamine: Similar structure but with a chlorine atom instead of fluorine, which may alter its binding affinity and biological activity.
N-(4-bromophenyl)-1-methyl-4-piperidinamine: Contains a bromine atom, potentially leading to different pharmacokinetic properties.
N-(4-methylphenyl)-1-methyl-4-piperidinamine: The presence of a methyl group instead of fluorine can affect the compound’s hydrophobicity and receptor interactions.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-methylpiperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c1-15-8-6-12(7-9-15)14-11-4-2-10(13)3-5-11/h2-5,12,14H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRHBQHLQUOKQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256279 | |
Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36796-54-0 | |
Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36796-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluorophenyl)-1-methyl-4-piperidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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